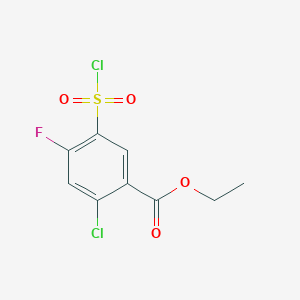

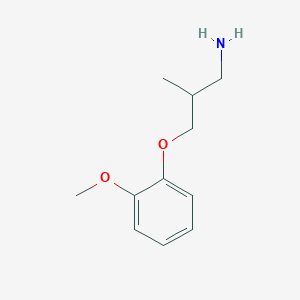

![molecular formula C12H18N2OS B1517852 2-アミノ-N-イソプロピル-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボキサミド CAS No. 1099656-17-3](/img/structure/B1517852.png)

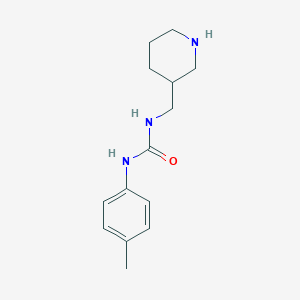

2-アミノ-N-イソプロピル-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボキサミド

概要

説明

“2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is an active pharmaceutical intermediate . It is a derivative of thiophene, a very important class of heterocyclic compounds that have diverse applications in medicinal chemistry and material science . It has been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Molecular Structure Analysis

The molecular structure of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is C9H12N2OS . The binding mode of the compounds and physicochemical properties were predicted via in silico studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” include condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .Physical and Chemical Properties Analysis

Thiophene, the parent compound of “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

抗炎症活性

この化合物は、大腸菌リポ多糖 (LPS Ec) で刺激された RAW 264.7 細胞において、抗炎症活性を示すことが判明しています . 化合物の抗炎症活性は、NRF2 を活性化する能力に関連していました .

NRF2 の活性化

この化合物は、核因子 (赤血球系由来 2) 様 2 (NRF2) を活性化する能力について研究されています。 NRF2 は、損傷や炎症によって引き起こされる酸化ストレスから保護する抗酸化タンパク質の発現を調節するタンパク質です .

その他の化合物の合成

この化合物は、他の化合物の合成に使用できます。 合成プロセスにおける原料または中間体として使用できます .

研究用

この化合物は、研究用として入手できます。 これは、さまざまな研究目的のためにラボでよく使用されます .

カスタム合成

この化合物は、特定の研究ニーズに合わせてカスタム合成できます。 これにより、研究者は、特定の研究要件に合わせて化合物を変更できます .

バルク製造

この化合物は、バルクで製造できます。 これは、大規模な研究プロジェクトや他の化合物の製造に特に役立ちます .

作用機序

Target of Action

The primary target of 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) transcription factor . NRF2 plays a crucial role in cellular defense against oxidative stress and inflammation .

Mode of Action

The compound activates NRF2 through a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 by interfering with the KEAP1’s Kelch domain . This disruption allows NRF2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of NQO1 and HO-1, two well-known targets of the NRF2 transcription factor . These enzymes play a significant role in the detoxification of reactive oxygen species and the regulation of oxidative stress . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB) .

Pharmacokinetics

The compound exhibits good metabolic stability in human, rat, and mouse liver microsomes . It has an optimum half-life (T1/2) and intrinsic clearance (Clint), which suggests a favorable bioavailability .

Result of Action

The activation of NRF2 by the compound results in anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells . The compound’s ability to activate NRF2 is associated with its anti-inflammatory activity .

Safety and Hazards

将来の方向性

The compounds derived from “2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” have shown promising results in in vitro and in vivo studies for their antiproliferative potential . They have been found to induce apoptosis in MCF-7 cells with a significant reduction in cell viability . Future research could focus on further exploring the therapeutic potential of these compounds.

特性

IUPAC Name |

2-amino-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-7(2)14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWILEBUWTSSKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)

![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)

![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)